molecular formula C18H15ClFN3O2 B4425025 3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-N-[2-(PYRIDIN-4-YL)ETHYL]-12-OXAZOLE-4-CARBOXAMIDE

3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-N-[2-(PYRIDIN-4-YL)ETHYL]-12-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B4425025
M. Wt: 359.8 g/mol
InChI Key: BDDYWMUOERUITM-UHFFFAOYSA-N
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Description

3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-N-[2-(PYRIDIN-4-YL)ETHYL]-12-OXAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of oxazole carboxamides This compound is characterized by its unique structure, which includes a chlorinated and fluorinated phenyl group, a methyl group, a pyridinyl ethyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-N-[2-(PYRIDIN-4-YL)ETHYL]-12-OXAZOLE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the oxazole ring and the introduction of the chlorinated and fluorinated phenyl group. Common synthetic routes may include:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorinated and Fluorinated Phenyl Group: This step may involve halogenation reactions using reagents such as chlorine and fluorine sources.

    Coupling Reactions: The final step often involves coupling the oxazole ring with the pyridinyl ethyl group under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-N-[2-(PYRIDIN-4-YL)ETHYL]-12-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: Halogenated compounds like this one can undergo substitution reactions where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-N-[2-(PYRIDIN-4-YL)ETHYL]-12-OXAZOLE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-N-[2-(PYRIDIN-4-YL)ETHYL]-12-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(6-CHLORO-3-{[2,2-DIFLUORO-2-(1-OXIDO-2-PYRIDINYL)ETHYL]AMINO}-2: This compound shares structural similarities with the presence of chlorinated and fluorinated groups.

    2-[2-(2-FLUOROPHENYL)PYRIDIN-4-YL]-1,5,6,7-TETRAHYDRO-4H-PYRROLO[3,2-C]: Another compound with a pyridinyl group and fluorinated phenyl group.

Uniqueness

3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-N-[2-(PYRIDIN-4-YL)ETHYL]-12-OXAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications and interactions, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-5-methyl-N-(2-pyridin-4-ylethyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O2/c1-11-15(18(24)22-10-7-12-5-8-21-9-6-12)17(23-25-11)16-13(19)3-2-4-14(16)20/h2-6,8-9H,7,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDYWMUOERUITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NCCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-N-[2-(PYRIDIN-4-YL)ETHYL]-12-OXAZOLE-4-CARBOXAMIDE
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3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-N-[2-(PYRIDIN-4-YL)ETHYL]-12-OXAZOLE-4-CARBOXAMIDE
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3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-N-[2-(PYRIDIN-4-YL)ETHYL]-12-OXAZOLE-4-CARBOXAMIDE
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3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-N-[2-(PYRIDIN-4-YL)ETHYL]-12-OXAZOLE-4-CARBOXAMIDE
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3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-N-[2-(PYRIDIN-4-YL)ETHYL]-12-OXAZOLE-4-CARBOXAMIDE
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3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-N-[2-(PYRIDIN-4-YL)ETHYL]-12-OXAZOLE-4-CARBOXAMIDE

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